molecular formula C12H12F3N5 B5287380 N2-(4-ETHYLPHENYL)-6-(TRIFLUOROMETHYL)-1,3,5-TRIAZINE-2,4-DIAMINE

N2-(4-ETHYLPHENYL)-6-(TRIFLUOROMETHYL)-1,3,5-TRIAZINE-2,4-DIAMINE

Cat. No.: B5287380
M. Wt: 283.25 g/mol
InChI Key: JBKXSJWRXNRALP-UHFFFAOYSA-N
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Description

N2-(4-Ethylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a trifluoromethyl group and an ethylphenyl group attached to the triazine ring. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-ethylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 4-ethylphenylamine with a trifluoromethylated triazine precursor. The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity. One common method involves the use of trifluoromethylation reagents such as CF3SO2Na (sodium trifluoromethanesulfinate) to introduce the trifluoromethyl group .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of advanced catalysts to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

N2-(4-Ethylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a wide range of functionalized triazine compounds .

Scientific Research Applications

N2-(4-Ethylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N2-(4-ethylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s stability and bioavailability, making it a valuable component in drug design. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-(4-Ethylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine is unique due to the presence of both the ethylphenyl and trifluoromethyl groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-N-(4-ethylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N5/c1-2-7-3-5-8(6-4-7)17-11-19-9(12(13,14)15)18-10(16)20-11/h3-6H,2H2,1H3,(H3,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKXSJWRXNRALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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